2-Bromo-5-iodo-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where two methyl groups are attached to the benzene ring at positions 1 and 3, a bromine atom at position 2, and an iodine atom at position 5. This compound is typically found as a colorless crystalline solid or white solid and is slightly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-iodo-1,3-dimethylbenzene can be synthesized through the bromination and iodination of 1,3-dimethylbenzene. The typical synthetic route involves the following steps:
Bromination: 1,3-dimethylbenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of compounds with different functional groups replacing the bromine or iodine atoms.
Coupling: Formation of biaryl compounds.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
2-Bromo-5-iodo-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-1,3-dimethylbenzene in chemical reactions typically involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions. The bromine and iodine atoms can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the iodine atom at the 5-position.
5-Iodo-1,3-dimethylbenzene: Lacks the bromine atom at the 2-position.
2-Chloro-5-iodo-1,3-dimethylbenzene: Has a chlorine atom instead of a bromine atom at the 2-position.
Uniqueness
2-Bromo-5-iodo-1,3-dimethylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for diverse reactivity and the ability to participate in a wide range of chemical reactions. The combination of electron-donating methyl groups and electron-withdrawing halogen atoms provides a unique electronic environment that can be exploited in various synthetic applications .
Properties
IUPAC Name |
2-bromo-5-iodo-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHDLIXCIGLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609596 | |
Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689260-53-5 | |
Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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